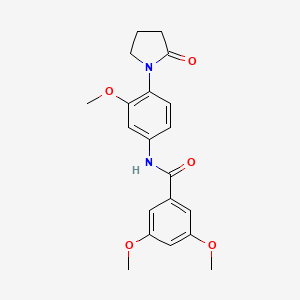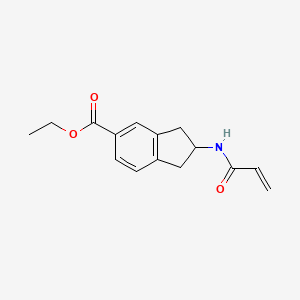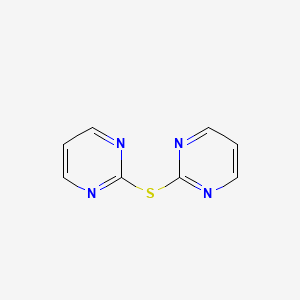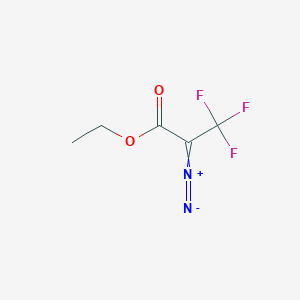
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, also known as PTM or PTM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM is a small molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Chemical Synthesis and Herbicidal Activity
A study by Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research demonstrates the potential agricultural applications of similar compounds in controlling unwanted vegetation with minimal environmental impact (Moran, 2003).
Antifungal Potential
Szafrański et al. (2017) synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with promising antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa. This suggests potential pharmaceutical applications in combating fungal infections, especially in immunocompromised patients (Szafrański et al., 2017).
Metabolism and Pharmacokinetics
Varynskyi and Kaplaushenko (2020) conducted a detailed metabolism study on a morpholinium compound closely related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, revealing the structure of the main metabolite through chromatography and mass spectrometry. This research is crucial for understanding the pharmacokinetics and metabolic pathways of such compounds, which is essential for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).
NK-1 Antagonist Activity
Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by the NK-1 receptor, such as depression, anxiety, and nausea (Jungheim et al., 2006).
Antimicrobial Activities
Bayrak et al. (2009) synthesized and evaluated various 1,2,4-triazoles for their antimicrobial activities. This study contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, demonstrating the versatility and potential of this compound derivatives in medical applications (Bayrak et al., 2009).
Propriétés
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c19-22(20,17-5-7-21-8-6-17)14-9-11-10-18(16-15-11)12-1-3-13-4-2-12/h1-4,10,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFPRRAZPTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)

![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)



![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)
![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

